Cas no 172695-22-6 ((S)-tert-Butyl (1-cyanopropan-2-yl)carbamate)

172695-22-6 structure
Nombre del producto:(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate
Número CAS:172695-22-6
MF:C9H16N2O2
Megavatios:184.235542297363
MDL:MFCD07779197
CID:905691
PubChem ID:16069450
(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate Propiedades químicas y físicas
Nombre e identificación
-
- (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate
- (3S)-N-benzyloxycarbonyl-3-aminobutanoic acid
- (S)-(2-cyano-1-methyl-ethyl)-carbamic acid tert-butyl ester
- (S)-2-(N-t-butoxycarbonylamino)-propyl cyanide
- (S)-3-&
- (S)-3-(benzyloxycarbonylamino)butanoic acid
- (S)-3-{[(benzyloxy)carbonyl]amino}butanoic acid
- (S)-3-< (tert-butoxycarbonyl)amino> butanenitrile
- (S)-3-benzyloxycarbonylaminobutyric acid
- 1,1-dimethylethyl [(1S)-2-cyano-1-methylethyl]carbamate
- Cbz-L-3-Aminobutyric acid
- 3-N-BOC-(S)-AMINO BUTYRONITRILE
- (S)-tert-butyl 1-cyanopropan-2-ylcarbaMate
- tert-butyl (S)-(1-cyanopropan-2-yl) carbamate
- tert-butyl [(1S)-2-cyano-1-Methylethyl]carbaMate
- Carbamic acid, [(1S)-2-cyano-1-methylethyl]-, 1,1-dimethylethyl ester (9CI)
- EN300-306361
- CS-0448562
- 172695-22-6
- (S)-t-Butyl (1-cyanopropan-2-yl)carbamate
- AKOS006284658
- MFCD07779197
- SCHEMBL86153
- tert-butyl (S)-(1-cyanopropan-2-yl)carbamate
- DB-389071
- Tert-butyl(S)-(1-cyanopropan-2-yl)carbamate
- (S)-3-(Boc-amino)-butyronitrile
- DIUMTAGYVCAZRM-ZETCQYMHSA-N
- TERT-BUTYL N-[(2S)-1-CYANOPROPAN-2-YL]CARBAMATE
- tert-Butyl [(2S)-1-cyanopropan-2-yl]carbamate
- (S)-tert-Butyl(1-cyanopropan-2-yl)carbamate
-
- MDL: MFCD07779197
- Renchi: InChI=1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m0/s1
- Clave inchi: DIUMTAGYVCAZRM-ZETCQYMHSA-N
- Sonrisas: CC(CC#N)NC(=O)OC(C)(C)C
Atributos calculados
- Calidad precisa: 184.121177757g/mol
- Masa isotópica única: 184.121177757g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 4
- Complejidad: 222
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 62.1Ų
- Xlogp3: 1.1
Propiedades experimentales
- Denso: 1.005
- Punto de ebullición: 309.5°C at 760 mmHg
- Punto de inflamación: 141°C
- índice de refracción: 1.447
- PSA: 62.12000
- Logp: 2.20418
(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-306361-5.0g |
tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate |
172695-22-6 | 95.0% | 5.0g |
$3105.0 | 2025-03-19 | |
eNovation Chemicals LLC | Y1191578-5g |
(S)-3-(Boc-Amino)butanenitrile |
172695-22-6 | 95% | 5g |
$1265 | 2024-07-28 | |
TRC | B692755-1000mg |
(S)-tert-Butyl (1-Cyanopropan-2-yl)carbamate |
172695-22-6 | 1g |
$ 408.00 | 2023-04-18 | ||
1PlusChem | 1P00ABIS-250mg |
3-N-BOC-(S)-AMINO BUTYRONITRILE |
172695-22-6 | 95% | 250mg |
$212.00 | 2024-06-19 | |
Aaron | AR00ABR4-1g |
3-N-BOC-(S)-AMINO BUTYRONITRILE |
172695-22-6 | 95% | 1g |
$35.00 | 2025-02-11 | |
Ambeed | A332233-5g |
(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate |
172695-22-6 | 95% | 5g |
$181.0 | 2025-03-04 | |
A2B Chem LLC | AE80692-1g |
(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate |
172695-22-6 | 95% | 1g |
$422.00 | 2024-04-20 | |
Ambeed | A332233-1g |
(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate |
172695-22-6 | 95% | 1g |
$55.0 | 2025-03-04 | |
TRC | B692755-250mg |
(S)-tert-Butyl (1-Cyanopropan-2-yl)carbamate |
172695-22-6 | 250mg |
$ 138.00 | 2023-04-18 | ||
Enamine | EN300-306361-10.0g |
tert-butyl N-[(2S)-1-cyanopropan-2-yl]carbamate |
172695-22-6 | 95.0% | 10.0g |
$4606.0 | 2025-03-19 |
(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate Literatura relevante
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
172695-22-6 ((S)-tert-Butyl (1-cyanopropan-2-yl)carbamate) Productos relacionados
- 172695-24-8(Carbamic acid,N-[(1S)-1-(cyanomethyl)-3-methylbutyl]-, 1,1-dimethylethyl ester)
- 123560-48-5(trans(trans)-1-Ethoxy-2,3-difluoro-4-(trans,trans)-4'-propyl1,1'-bicyclohexyl-4-ylbenzene)
- 2287344-47-0(2-(Phenylmethoxycarbonylaminomethyl)-3H-benzimidazole-5-carboxylic acid)
- 1247419-05-1(1-(2,4-difluorophenyl)methyl-1H-1,2,4-triazol-3-amine)
- 1797858-19-5(1'-(5-fluoro-2-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one)
- 2308480-56-8(2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid)
- 193817-88-8(Carbamic acid, [6-(3-butenyl)-2-pyridinyl]-, 1,1-dimethylethyl ester (9CI))
- 1804453-66-4(2-(2-Chloroacetyl)-6-(difluoromethyl)benzo[d]oxazole)
- 882219-33-2(3-3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanoic acid)
- 2137090-21-0(1,2,4-Oxadiazole-5-methanamine, 3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]-)
Proveedores recomendados
Zhejiang Brunova Technology Co., Ltd.
(CAS:172695-22-6)3-N-Boc-(S)-Amino Butyronitrile

Pureza:99%
Cantidad:1g
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:172695-22-6)(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate

Pureza:99%/99%/99%/99%
Cantidad:5g/10g/25g/100g
Precio ($):163.0/303.0/731.0/2277.0